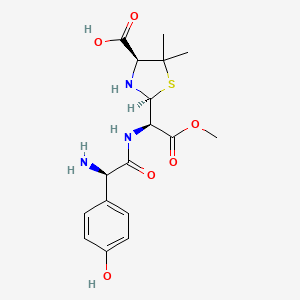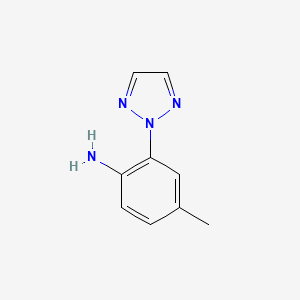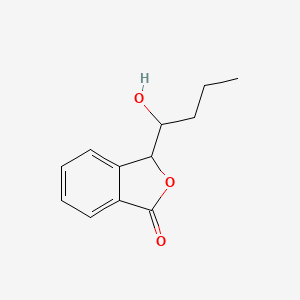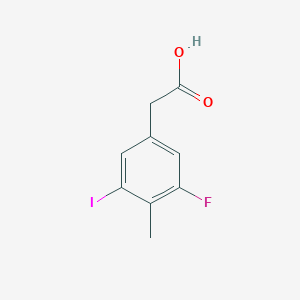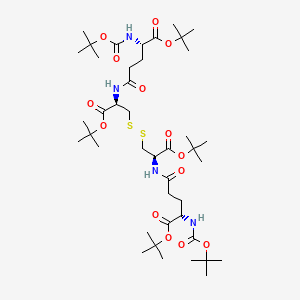
Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” is a synthetic peptide derivative. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and tert-butyl (OtBu) ester groups. These protecting groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” typically involves the following steps:
Protection of Amino Acids: The amino acids glutamic acid and cysteine are protected using Boc and OtBu groups. This is achieved by reacting the amino acids with tert-butyl chloroformate (Boc-Cl) and tert-butyl alcohol (OtBu-OH) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of “this compound” follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale chromatography systems are used to ensure efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” can undergo various chemical reactions, including:
Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which are important for the structural stability of peptides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protected groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing Boc and OtBu groups.
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Deprotected Peptide: Removal of Boc and OtBu groups yields the free peptide.
Disulfide-Linked Peptide: Oxidation of cysteine residues results in the formation of disulfide bonds.
Aplicaciones Científicas De Investigación
The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of more complex peptides and proteins.
Biological Studies: The compound is used in studies involving peptide-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Drug Development: It serves as a building block for the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or other proteins through its peptide backbone and functional groups. These interactions can modulate biological pathways and processes, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Glu-OBzl: A similar compound with a benzyl ester group instead of a tert-butyl ester group.
Boc-Glu-OtBu: A related compound with a single glutamic acid residue protected by Boc and OtBu groups.
Boc-Cys-OtBu: A compound with a cysteine residue protected by Boc and OtBu groups.
Uniqueness
“Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” is unique due to its specific combination of protected glutamic acid and cysteine residues. This combination allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C42H74N4O14S2 |
|---|---|
Peso molecular |
923.2 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C42H74N4O14S2/c1-37(2,3)55-31(49)25(45-35(53)59-41(13,14)15)19-21-29(47)43-27(33(51)57-39(7,8)9)23-61-62-24-28(34(52)58-40(10,11)12)44-30(48)22-20-26(32(50)56-38(4,5)6)46-36(54)60-42(16,17)18/h25-28H,19-24H2,1-18H3,(H,43,47)(H,44,48)(H,45,53)(H,46,54)/t25-,26-,27-,28-/m0/s1 |
Clave InChI |
IUUKMHXZWKEFMJ-LJWNLINESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


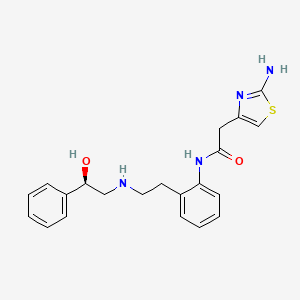


![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)
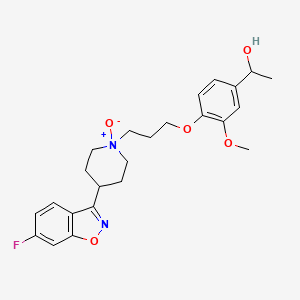
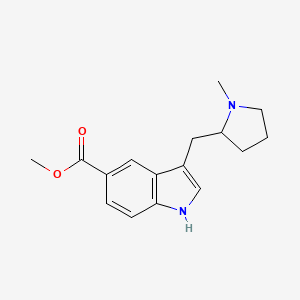
![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)

